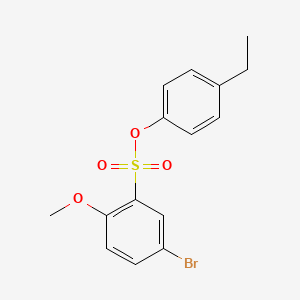

4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate

Description

Properties

IUPAC Name |

(4-ethylphenyl) 5-bromo-2-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO4S/c1-3-11-4-7-13(8-5-11)20-21(17,18)15-10-12(16)6-9-14(15)19-2/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVNXDSEKBEZNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate typically involves the sulfonation of 5-bromo-2-methoxybenzene followed by the esterification with 4-ethylphenol. The reaction conditions often include the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The esterification step may require a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The sulfonate group can be reduced to a sulfonic acid using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed

Nucleophilic Substitution: Formation of 4-ethylphenyl 5-azido-2-methoxybenzenesulfonate or 4-ethylphenyl 5-thio-2-methoxybenzenesulfonate.

Oxidation: Formation of 4-ethylphenyl 5-bromo-2-hydroxybenzenesulfonate.

Reduction: Formation of 4-ethylphenyl 5-bromo-2-methoxybenzenesulfonic acid.

Scientific Research Applications

4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonate group can participate in electrophilic and nucleophilic interactions, respectively, modulating the activity of the target molecules. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Table 1: Comparison of Aromatic Sulfonate Derivatives

Key Observations:

- Substituent Influence: The bromo and methoxy groups in the target compound enhance its polarity compared to non-halogenated analogs like 4-methylbenzenesulfonate derivatives. This increases solubility in polar solvents but may reduce thermal stability due to steric and electronic effects .

- Synthesis Complexity: The presence of bromine necessitates careful handling (e.g., inert atmosphere, low temperatures), as seen in the synthesis of 1-bromo-3,4,5-trihydroxybenzene . Yields for such halogenated sulfonates are typically lower than those for simpler derivatives (e.g., 98% purity for non-halogenated sulfonates ).

Reactivity and Functional Group Interactions

- Sulfonate Stability: The electron-withdrawing bromo group at the 5-position may destabilize the sulfonate ester linkage compared to methoxy-substituted analogs, accelerating hydrolysis under basic conditions. This contrasts with imidazolidinone derivatives (e.g., IM-3), where the core heterocycle provides greater hydrolytic stability .

- This property could enhance interactions in crystal engineering or biological systems .

Characterization :

- ¹H NMR : Expected signals include a singlet for the methoxy group (~δ 3.8 ppm), a multiplet for the ethylphenyl aromatic protons (~δ 6.8–7.2 ppm), and downfield shifts for protons adjacent to bromine (~δ 7.5–8.0 ppm) .

- Thermal Properties : Differential scanning calorimetry (DSC) would likely show a melting point >100°C, consistent with brominated aromatics .

Biological Activity

4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an ethylphenyl group, a bromine atom, and a methoxybenzenesulfonate moiety. This unique arrangement contributes to its reactivity and biological interactions.

The mechanism of action of this compound involves several biochemical pathways:

- Enzyme Interaction : The bromine atom can participate in electrophilic interactions, while the sulfonate group may engage in nucleophilic attacks. These interactions can modulate enzyme activities, potentially inhibiting or enhancing their functions.

- Cellular Uptake : The methoxy group increases lipophilicity, facilitating the compound's absorption through cellular membranes, which is crucial for its biological efficacy.

Biological Activities

Research indicates several biological activities associated with this compound:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, it has shown activity against pancreatic cancer cell lines, indicating its potential as a therapeutic agent in oncology .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

- Biochemical Probes : It serves as a biochemical probe to study enzyme activities and protein interactions, providing insights into various metabolic pathways .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study examining the effects of this compound on pancreatic cancer cells (MiaPaCa2), the compound exhibited significant growth inhibition. The study utilized various concentrations of the compound over several days, measuring cell viability through MTT assays. Results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 5-Bromo-2-methoxybenzenesulfonate | Lacks ethylphenyl group | Lower anticancer activity |

| 4-Ethylphenyl 2-methoxybenzenesulfonate | Different positioning of methoxy group | Varies in enzyme interaction |

| 4-Ethylphenyl 5-chloro-2-methoxybenzenesulfonate | Chlorine instead of bromine | Different reactivity profile |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via sulfonylation of 5-bromo-2-methoxyphenol with 4-ethylphenylsulfonyl chloride. Key steps include:

- Refluxing in ethyl acetate with anhydrous K₂CO₃ (1.1 eq) for 5 hours to drive the reaction to completion .

- Gradual addition of sulfonyl chloride to avoid exothermic side reactions.

- Purification via recrystallization from hexane/ethyl acetate (7:1), yielding crystalline product with >95% purity .

- Optimization : Extended reaction times (up to 12 hours) and stoichiometric control of the sulfonyl chloride minimize unreacted starting material. Anhydrous conditions prevent hydrolysis of the sulfonate ester .

Q. What analytical techniques are critical for confirming structural integrity and purity?

- Multi-Technique Validation :

- ¹H/¹³C NMR : Conducted in CDCl₃ to assign proton environments (e.g., methoxy δ ~3.8 ppm, aromatic protons δ 6.8–7.5 ppm) and confirm the sulfonate ester linkage .

- FT-IR : Identify characteristic sulfonate S=O stretches (1360–1340 cm⁻¹ and 1180–1160 cm⁻¹) .

- Elemental Analysis : Validate stoichiometric ratios (C, H, Br, S) within ±0.4% deviation .

- Single-Crystal XRD : Resolve ambiguities in substituent positioning, as demonstrated for analogous sulfonates .

Q. How can researchers troubleshoot low yields during sulfonate ester formation?

- Key Strategies :

- Use freshly distilled sulfonyl chloride to avoid decomposition.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reactivity .

- Monitor reaction progress via TLC (silica, hexane/ethyl acetate 3:1) to adjust stoichiometry dynamically .

Advanced Research Questions

Q. How do electronic effects of the 4-ethylphenyl group influence sulfonate reactivity in nucleophilic substitutions?

- Mechanistic Insights :

- The electron-donating ethyl group reduces sulfonate electrophilicity, necessitating stronger nucleophiles (e.g., NaN₃ in DMF at 80°C) for efficient substitution .

- Comparative studies with electron-withdrawing substituents (e.g., nitro groups) show 2–3x faster substitution rates, highlighting the ethyl group’s resonance effects .

- Experimental Design : Use Hammett σ constants to predict substituent effects and optimize nucleophile selection .

Q. What strategies mitigate competing bromine displacement during synthesis?

- Preventive Measures :

- Avoid nucleophilic bases (e.g., NaOH); instead, use K₂CO₃ to suppress SN2 pathways .

- Maintain temperatures <50°C to prevent bromide elimination .

- Introduce protecting groups (e.g., acetyl) to hydroxyl moieties before sulfonylation .

Q. How can computational modeling resolve contradictions between experimental and theoretical NMR data?

- Protocol :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) with solvent corrections (PCM model for CDCl₃) .

- Validate torsional angles of the methoxy group, which often cause δ discrepancies >0.2 ppm .

- Cross-reference with 2D NMR (HSQC, HMBC) to assign challenging proton-carbon correlations .

Q. What are the implications of crystal packing interactions on the compound’s stability?

- Hirschfeld Surface Analysis : Quantify intermolecular forces (e.g., C–H···O, π-π stacking) using single-crystal data. For example, related sulfonates exhibit 12% Br···H contacts contributing to lattice stability .

- Thermal Analysis : Conduct TGA/DSC to correlate packing efficiency with decomposition thresholds (>200°C for most aryl sulfonates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.